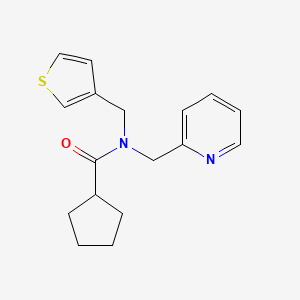![molecular formula C26H20N4O5 B2556835 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207056-26-5](/img/no-structure.png)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Characterization
Synthesis Approaches
Research has focused on developing new synthetic routes and methodologies for oxadiazole and quinazoline derivatives. For instance, a convenient synthesis of 1,2,4-oxadiazolidine-3,5-dione was reported, emphasizing the use of nonhazardous and commercially available reagents for the synthesis process, suggesting the importance of safety and accessibility in chemical synthesis (Patrice, Thomas, & Bellamy, 1991).
Chemical Characterization and Applications
The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing significant biological activities, such as antitumor properties, highlight the potential pharmacological applications of these compounds. The methodology involved starting from simple aniline derivatives, showcasing the versatility and broad applicability of these frameworks in creating biologically active molecules (Maftei et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-methylbenzylamine and anthranilic acid. The second intermediate is 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-nitrobenzene, which is synthesized from 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole and 2-nitrobenzyl chloride. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "4-methylbenzylamine", "anthranilic acid", "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole", "2-nitrobenzyl chloride", "palladium catalyst" ], "Reaction": [ "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione: anthranilic acid is reacted with 4-methylbenzylamine in the presence of a coupling agent such as EDCI or HATU to form the corresponding amide. This amide is then cyclized using a dehydrating agent such as POCl3 to form the quinazoline-2,4(1H,3H)-dione.", "Synthesis of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-nitrobenzene: 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole is reacted with 2-nitrobenzyl chloride in the presence of a base such as K2CO3 to form the corresponding nitrobenzyl ether. This ether is then reduced using a reducing agent such as Pd/C and H2 to form the desired intermediate.", "Coupling of intermediates: The two intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to form the final product." ] } | |
Numéro CAS |
1207056-26-5 |
Formule moléculaire |
C26H20N4O5 |
Poids moléculaire |
468.469 |
Nom IUPAC |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-16-6-8-17(9-7-16)13-30-25(31)19-4-2-3-5-20(19)29(26(30)32)14-23-27-24(28-35-23)18-10-11-21-22(12-18)34-15-33-21/h2-12H,13-15H2,1H3 |
Clé InChI |
OHFROORLQVPSIP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



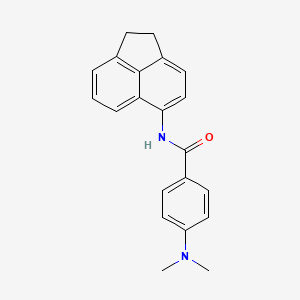
![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556753.png)
![N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B2556757.png)
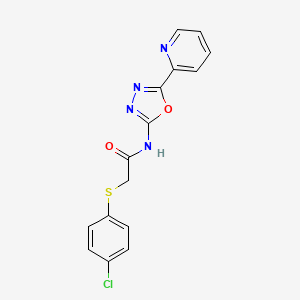
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2556760.png)
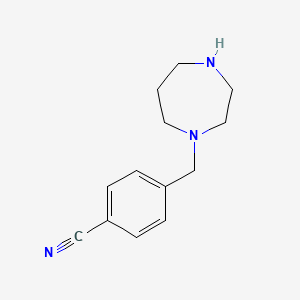
![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2556764.png)
![7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2556767.png)
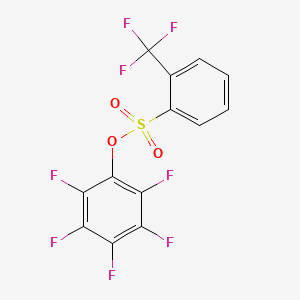
![4-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B2556769.png)
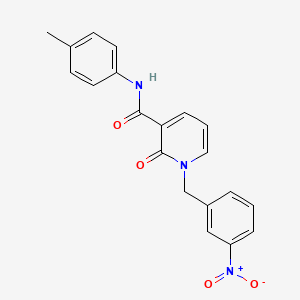
![3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2556775.png)
